molecular formula C14H15Br2NO B4535789 (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4535789
M. Wt: 373.08 g/mol
InChI Key: CYMZJPCKOIHKKY-UHFFFAOYSA-N
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Description

The compound (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic molecule that features a cyclopropyl ring substituted with two bromine atoms and a methyl group, as well as an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Bromination: The cyclopropyl ring is then brominated using bromine or a brominating agent under controlled conditions to introduce the dibromo substituents.

    Indole Synthesis: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: Finally, the cyclopropyl and indole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and DNA. The bromine atoms may enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2,3-dihydro-1H-indole: A simpler indole derivative with potential biological activities.

    2,2-dibromo-1-methylcyclopropane: A compound with a similar cyclopropyl ring but lacking the indole moiety.

Uniqueness

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO/c1-9-7-10-5-3-4-6-11(10)17(9)12(18)13(2)8-14(13,15)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZJPCKOIHKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3(CC3(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

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